molecular formula C8H7BrN2 B1449321 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 934568-29-3

6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1449321
M. Wt: 211.06 g/mol
InChI Key: ZNPKGCWVCDXZOB-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1086064-46-1. It has a linear formula of C8H7BrN2 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is 1S/C8H7BrN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3 . The molecular weight of the compound is 211.06 .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine are not available, it’s known that abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .


Physical And Chemical Properties Analysis

6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature. It should be stored in a dry place, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Efficient Synthesis of Tetrahydro-1H-pyrrolo[2,3-c]pyridines

The compound has been used in the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues, showcasing an efficient synthesis methodology with potential applications in medicinal chemistry (Nechayev et al., 2013).

Molecular Structure and Aggregation

Hydrogen-bonded Dimer and Chain of Rings in Pyrazolopyridines

Studies have revealed molecular aggregation patterns in compounds related to 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, providing insights into the solid-state chemistry of these heterocycles (Quiroga et al., 2010).

Fischer Indole Cyclization

Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine Frameworks

A method for synthesizing hard-to-reach heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework via Fischer indole cyclization has been developed, highlighting the versatility of this scaffold in constructing complex heterocyclic structures (Alekseyev et al., 2015).

Synthetic Routes to Natural Products

Total Synthesis of Variolin B and Deoxyvariolin B

The compound has been a key intermediate in the total synthesis of the natural alkaloids variolin B and deoxyvariolin B, demonstrating its utility in complex natural product synthesis (Baeza et al., 2010).

Medicinal Chemistry Applications

Constrained BET Bromodomain Inhibitors

Research into novel BET bromodomain inhibitors has led to the development of derivatives based on the 6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one scaffold, underscoring the potential of this chemical structure in the discovery of new therapeutic agents (Fidanze et al., 2018).

Pyrrolylpyridines from Alkynes and Isothiocyanates

First Synthesis of Pyrrolylpyridines

This work outlines a novel synthetic approach to pyrrolylpyridines from alkynes and isothiocyanates, expanding the chemical repertoire available for pharmaceutical and materials science research (Nedolya et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements associated with it are H302-H315-H319-H332-H335 . Precautionary measures include P280-P305+P351+P338-P310 .

Future Directions

While specific future directions for 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine are not available, it’s worth noting that targeting FGFRs represents an attractive strategy for cancer therapy . This suggests potential future research directions in the context of cancer therapy.

properties

IUPAC Name

6-bromo-1-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPKGCWVCDXZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-1H-pyrrolo[2,3-b]pyridine (500 mg, 2.55 mmol) in DMF (10 mL) was added NaH (306 mg, 7.65 mmol, m %/60%). The mixture was stirred at room temperature for 1 h and then MeI (398 mg, 2.8 mmol) was added. The reaction mixture was then stirred at room temperature for 4 h after which, TLC showed the completion of the reaction. The reaction mixture was quenched by addition of water and then extracted with EtOAc. Combined organic layers were concentrated and the residue was purified by Prep-TLC (PE:EA=5:1) to give the desired product (200 mg) which was used directly in the next step.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
306 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
398 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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